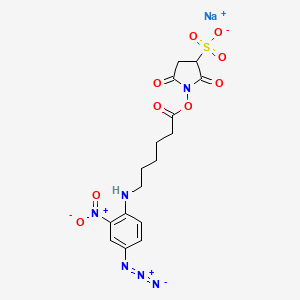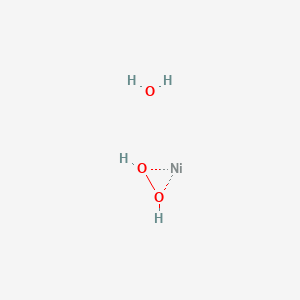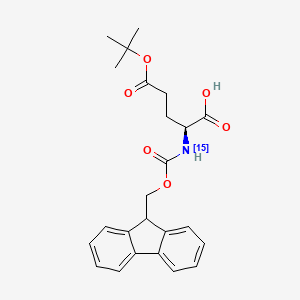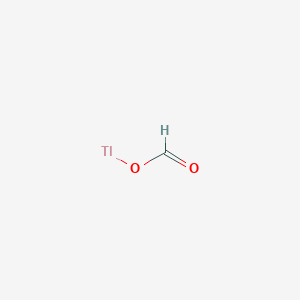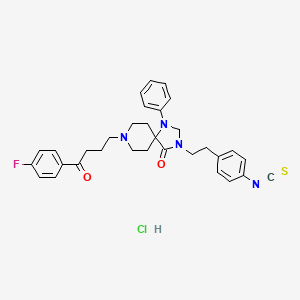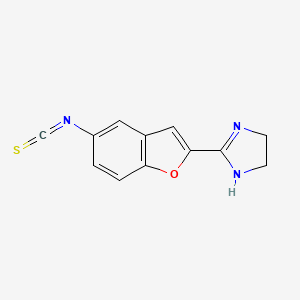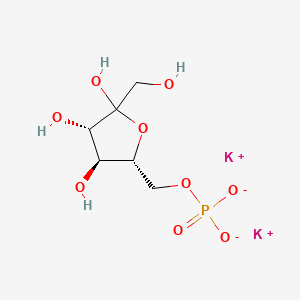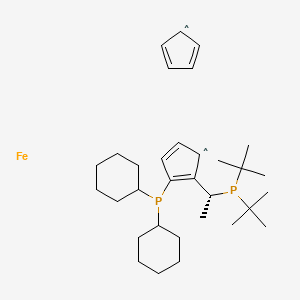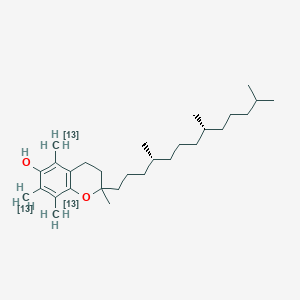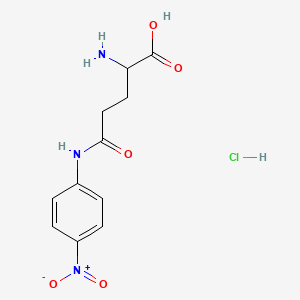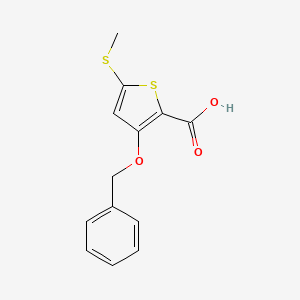
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate is a chemical compound with the molecular formula C8H10N5NaO6S. It is known for its unique structure, which includes an azido group, a nitro group, and a sulfonate group. This compound is often used in various scientific research applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate typically involves multiple steps:
Nitration: The starting material, 4-nitrophenol, undergoes nitration to introduce the nitro group.
Azidation: The nitro compound is then subjected to azidation to introduce the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the azido group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is used in bioconjugation techniques, where it helps in labeling and tracking biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate involves its reactive functional groups:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings.
Nitro Group: The nitro group can be reduced to an amine, which can then participate in further reactions.
Sulfonate Group: The sulfonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate: Lacks the sodium salt and dihydrate components.
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt: Lacks the dihydrate component.
Uniqueness
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate, Sodium Salt, Dihydrate is unique due to its combination of functional groups and its hydrated form, which can influence its reactivity and solubility.
属性
分子式 |
C8H12N5NaO7S |
|---|---|
分子量 |
345.27 g/mol |
IUPAC 名称 |
sodium;2-(4-azido-2-nitroanilino)ethanesulfonate;dihydrate |
InChI |
InChI=1S/C8H9N5O5S.Na.2H2O/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18;;;/h1-2,5,10H,3-4H2,(H,16,17,18);;2*1H2/q;+1;;/p-1 |
InChI 键 |
AQXKSSHRIZHNEM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)[O-].O.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


